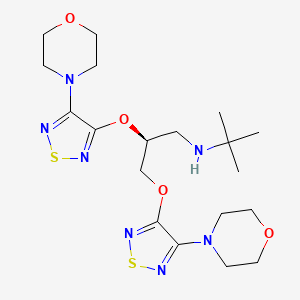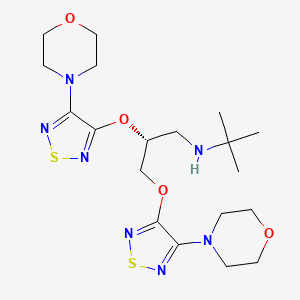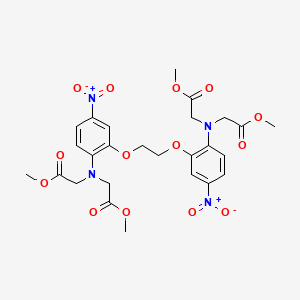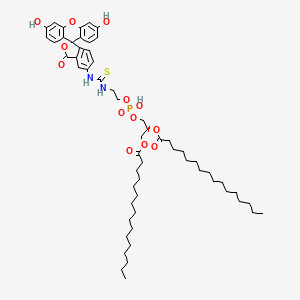
Setiptiline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Setiptiline-d3 is the deuterium labeled Setiptiline . Setiptiline (Org-8282) is a serotonin receptor antagonist . It is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) . Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine .
Molecular Structure Analysis
The molecular formula of Setiptiline-d3 is C19H16D3N . The molecular weight is 264.38 . The SMILES representation is [2H]C([2H])([2H])N(C1)CCC2=C1C(C=CC=C3)=C3CC4=C2C=CC=C4 .Physical And Chemical Properties Analysis
Setiptiline-d3 is a solid . It has a molecular weight of 264.38 and a molecular formula of C19H16D3N .Wissenschaftliche Forschungsanwendungen
Depression Treatment
Setiptiline-d3, as a tetracyclic antidepressant, primarily functions by modulating neurotransmitters in the brain. It inhibits the reuptake of norepinephrine and blocks certain serotonin receptors, which can alleviate symptoms of depression . Its efficacy in treating depressive disorders has been the subject of pharmacological research, with studies focusing on its impact on mood regulation and cognitive function.
Neurological Disorders
Research has explored the role of Setiptiline-d3 in treating various neurological conditions. Its potential neuroprotective properties make it a candidate for managing diseases like Alzheimer’s and Parkinson’s. The drug’s influence on neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases by preserving neuronal function and reducing neuroinflammation .
Gastroenterology
Setiptiline-d3’s impact on the gastrointestinal system is another area of interest. Its modulation of serotonin receptors may influence gut motility and secretion, which could be beneficial in treating conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .
Cardiology
In cardiology, the antidepressant effects of Setiptiline-d3 may indirectly benefit patients with heart diseases by improving their mental well-being, which is often compromised in chronic cardiovascular conditions. While not directly used in treating heart diseases, its role in managing depression in cardiac patients is considered valuable .
Endocrinology
Setiptiline-d3’s interaction with hormonal systems, particularly in the context of stress response and mood regulation, is of interest in endocrinology. Its effects on the hypothalamic-pituitary-adrenal (HPA) axis and subsequent cortisol release patterns are areas of ongoing research .
Immunology
The drug’s potential immunomodulatory effects are being studied, especially its impact on inflammatory processes. Setiptiline-d3 may influence cytokine production and immune cell activity, which could be relevant in autoimmune diseases and chronic inflammation .
Pharmacology
Setiptiline-d3’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its therapeutic window and safety profile. Research in this field aims to optimize dosing regimens and minimize adverse effects .
Oncology
While not a primary treatment for cancer, Setiptiline-d3’s effects on mood and quality of life in oncology patients are noteworthy. Its potential to alleviate depression associated with cancer diagnosis and treatment can significantly impact patient care and recovery .
Wirkmechanismus
Target of Action
Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Setiptiline-d3 involves the introduction of three deuterium atoms at specific positions in the molecule. This can be achieved through a combination of chemical reactions that incorporate deuterium-labeled starting materials and reagents.", "Starting Materials": ["3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine", "sodium borohydride-d4", "deuterium oxide", "sodium hydroxide", "acetic anhydride"], "Reaction": ["Step 1: Reduction of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine with sodium borohydride-d4 in deuterium oxide to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4", "Step 2: Deuteration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4 with deuterium oxide and sodium hydroxide to introduce deuterium at the 2,3,4 positions of the cycloheptene ring to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7", "Step 3: Acetylation of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7 with acetic anhydride to yield Setiptiline-d3"] } | |
CAS-Nummer |
1795024-97-3 |
Produktname |
Setiptiline-d3 |
Molekularformel |
C19H19N |
Molekulargewicht |
264.386 |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |
InChI-Schlüssel |
GVPIXRLYKVFFMK-FIBGUPNXSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
Synonyme |
2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)




